molecular formula C22H29IN2O3 B11122256 4-(decyloxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11122256
M. Wt: 496.4 g/mol
InChI Key: LJEDZSMYNWLHNC-JJIBRWJFSA-N
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Description

4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core with a decyloxy group and an iodofuran moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodofuran moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The iodofuran moiety can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The benzohydrazide core can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is unique due to its combination of a decyloxy group, a benzohydrazide core, and an iodofuran moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H29IN2O3

Molecular Weight

496.4 g/mol

IUPAC Name

4-decoxy-N-[(E)-(5-iodofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C22H29IN2O3/c1-2-3-4-5-6-7-8-9-16-27-19-12-10-18(11-13-19)22(26)25-24-17-20-14-15-21(23)28-20/h10-15,17H,2-9,16H2,1H3,(H,25,26)/b24-17+

InChI Key

LJEDZSMYNWLHNC-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)I

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

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